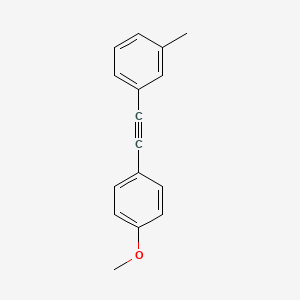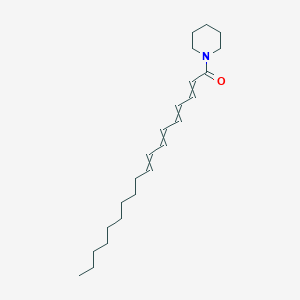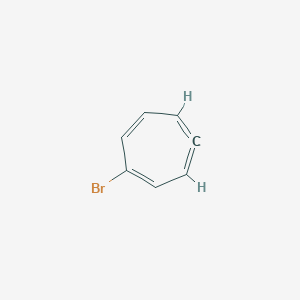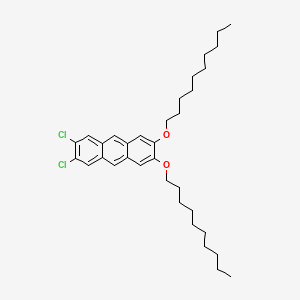![molecular formula C21H34OSi B14222569 [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-63-6](/img/structure/B14222569.png)
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with dimethyl groups and an oxy group linked to a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 6,8-dimethyl-3,4-dihydronaphthalen-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: The oxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane can be compared with similar compounds such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Similar structure but different functional groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares the naphthalene core but differs in substituents.
Eigenschaften
CAS-Nummer |
765906-63-6 |
|---|---|
Molekularformel |
C21H34OSi |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
(6,8-dimethyl-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C21H34OSi/c1-14(2)23(15(3)4,16(5)6)22-20-11-9-10-19-13-17(7)12-18(8)21(19)20/h11-16H,9-10H2,1-8H3 |
InChI-Schlüssel |
YMSSDCOQEAJZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)CCC=C2O[Si](C(C)C)(C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)

